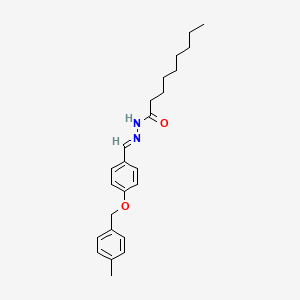
2-((4-Chlorobenzyl)oxy)-N'-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-((4-Chlorobenzyl)oxy)-N’-(2-méthyl-3-phényl-2-propénylidène)benzohydrazide est un composé chimique de formule moléculaire C24H21ClN2O2 et d’un poids moléculaire de 404,9 g/mol Ce composé est connu pour sa structure unique, qui comprend un groupe chlorobenzyl, un fragment benzohydrazide et une liaison propénylidène.
Méthodes De Préparation
La synthèse du 2-((4-Chlorobenzyl)oxy)-N’-(2-méthyl-3-phényl-2-propénylidène)benzohydrazide implique généralement la réaction de l’alcool 4-chlorobenzylique avec le benzohydrazide en présence d’un catalyseur approprié. Les conditions réactionnelles comprennent souvent le chauffage du mélange à une température spécifique et le maintien de la température pendant une certaine période pour assurer une réaction complète. Les méthodes de production industrielles peuvent impliquer des étapes similaires mais à plus grande échelle, avec des processus de purification supplémentaires pour garantir la pureté du composé .
Analyse Des Réactions Chimiques
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former différents produits en fonction de l’agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent conduire à la formation de composés plus simples.
Substitution : Le groupe chlorobenzyl peut participer à des réactions de substitution, où l’atome de chlore est remplacé par d’autres groupes fonctionnels.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs utilisés .
Applications de la recherche scientifique
Le 2-((4-Chlorobenzyl)oxy)-N’-(2-méthyl-3-phényl-2-propénylidène)benzohydrazide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme matière première pour la préparation de molécules plus complexes.
Biologie : Les chercheurs étudient ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Applications De Recherche Scientifique
2-((4-Chlorobenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Mécanisme D'action
Le mécanisme d’action du 2-((4-Chlorobenzyl)oxy)-N’-(2-méthyl-3-phényl-2-propénylidène)benzohydrazide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines qui jouent un rôle dans son activité biologique. Les voies impliquées peuvent varier en fonction de l’application spécifique et du système biologique étudié .
Comparaison Avec Des Composés Similaires
Comparé à des composés similaires, le 2-((4-Chlorobenzyl)oxy)-N’-(2-méthyl-3-phényl-2-propénylidène)benzohydrazide se distingue par sa structure unique et ses applications diversifiées. Des composés similaires comprennent d’autres benzohydrazides et dérivés chlorobenzyliques, qui peuvent avoir des groupes fonctionnels ou des liaisons différents.
Propriétés
Numéro CAS |
769152-29-6 |
|---|---|
Formule moléculaire |
C24H21ClN2O2 |
Poids moléculaire |
404.9 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methoxy]-N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C24H21ClN2O2/c1-18(15-19-7-3-2-4-8-19)16-26-27-24(28)22-9-5-6-10-23(22)29-17-20-11-13-21(25)14-12-20/h2-16H,17H2,1H3,(H,27,28)/b18-15-,26-16+ |
Clé InChI |
MRBSPJUMRWFREJ-BIJLSAQLSA-N |
SMILES isomérique |
C/C(=C/C1=CC=CC=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
SMILES canonique |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12018954.png)
![N-(5-Isobutyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12018970.png)


![N-(1,3-benzodioxol-5-yl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12018986.png)


![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12019001.png)
![((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B12019004.png)

![4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide](/img/structure/B12019012.png)


